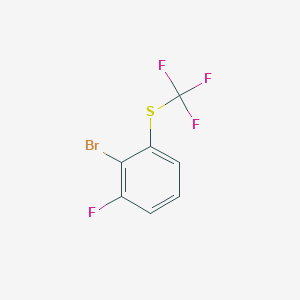
2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene: is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-3-(trifluoromethylsulfanyl)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the trifluoromethylsulfanyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and trifluoromethylsulfanyl groups make the aromatic ring more susceptible to nucleophilic attack . The bromine atom, being a good leaving group, facilitates the substitution process.
Comparison with Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-4-(trifluoromethyl)sulfonyl benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Comparison: 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene is unique due to the presence of both fluorine and trifluoromethylsulfanyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . The trifluoromethylsulfanyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications .
Properties
Molecular Formula |
C7H3BrF4S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3BrF4S/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H |
InChI Key |
VYCXIAYZWPPRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13429195.png)
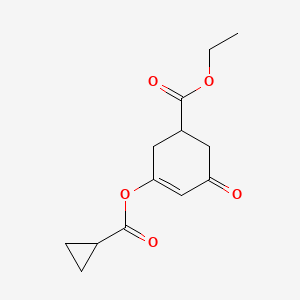
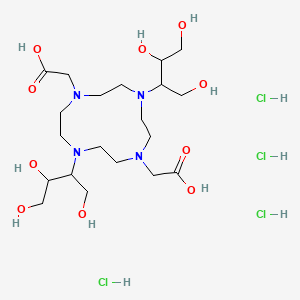
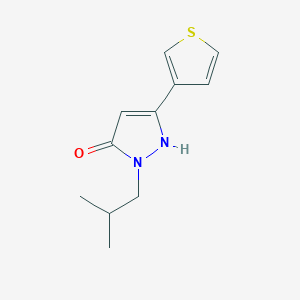
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
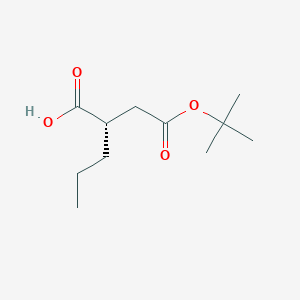
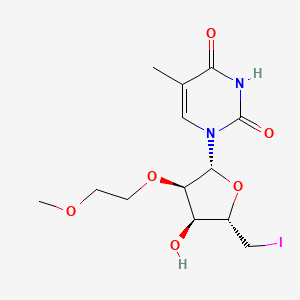
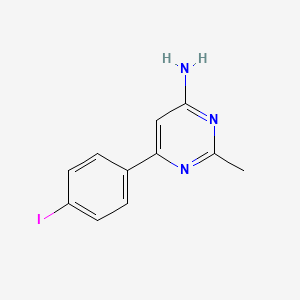
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)
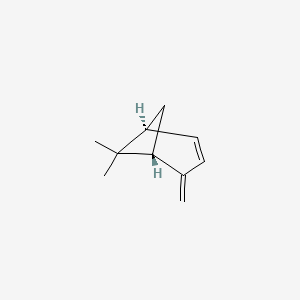
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

